molecular formula C22H21BrN4O4S B2784490 5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-95-3

5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2784490
CAS No.: 887220-95-3
M. Wt: 517.4
InChI Key: OTKDBQHMPMLJLI-UHFFFAOYSA-N
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Description

5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[45]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a spirocyclic structure, a furan ring, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiazolotriazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction using a furan boronic acid derivative and a suitable halogenated precursor.

    Spirocyclic Structure Formation: The spirocyclic structure can be synthesized through a spirocyclization reaction involving a suitable diol and an amine under dehydrating conditions.

    Bromophenyl Group Addition: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolotriazole core.

    Reduction: Reduction reactions can occur at the bromophenyl group and the thiazolotriazole core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the bromophenyl group and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the bromophenyl group can yield phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biomolecules makes it a valuable tool for investigating cellular processes and molecular interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure and functional groups allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, and electronic properties.

Mechanism of Action

The mechanism of action of 5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[45]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

5-[(3-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O4S/c23-15-4-1-3-14(13-15)17(26-8-6-22(7-9-26)30-11-12-31-22)18-20(28)27-21(32-18)24-19(25-27)16-5-2-10-29-16/h1-5,10,13,17,28H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKDBQHMPMLJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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